

synthesis of semicarbazide hydrochloride from urea and hydrazine

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Compound of Interest

Compound Name: Semicarbazide

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Application Note: Synthesis of Semicarbazide Hydrochloride

**Abstract

This document provides a detailed protocol for the synthesis of **semicarbazide** hydrochloride from urea and hydrazine hydrate. **Semicarbazide** hydrochloride is a valuable reagent in organic chemistry, particularly for the characterization and purification of aldehydes and ketones, and as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. [1][2] The described method is a robust and scalable procedure, adapted from established literature, focusing on safety, yield, and purity.

Introduction

Semicarbazide hydrochloride ($\text{NH}_2\text{CONHNH}_2\cdot\text{HCl}$) is the hydrochloride salt of **semicarbazide**. The reaction of urea with hydrazine is a common and cost-effective method for its preparation. [2][3] The overall synthesis involves two main steps: the formation of **semicarbazide** from urea and hydrazine, with the liberation of ammonia, followed by the acidification with hydrochloric acid to precipitate the desired salt. [2][3]

Several variations of this synthesis exist, with modifications aimed at improving yield and minimizing the formation of by-products such as hydrazodicarbonamide. [2] Key parameters influencing the reaction's success include temperature control, the stoichiometry of the

reactants, and the method of purification.^{[2][4]} This protocol outlines a preferred method that has been shown to produce high yields of pure **semicarbazide** hydrochloride.^[2]

Chemical Reaction

The synthesis proceeds according to the following chemical equations:

- Formation of **Semicarbazide**: $\text{OC}(\text{NH}_2)_2 + \text{N}_2\text{H}_4 \rightarrow \text{NH}_2\text{CONHNH}_2 + \text{NH}_3$
- Formation of **Semicarbazide** Hydrochloride: $\text{NH}_2\text{CONHNH}_2 + \text{HCl} \rightarrow \text{NH}_2\text{CONHNH}_2 \cdot \text{HCl}$

Experimental Protocol

Materials and Equipment

- Reagents:
 - Urea ($\text{CO}(\text{NH}_2)_2$)
 - Hydrazine hydrate ($\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}$, 64% hydrazine solution)^[2]
 - Methanol (CH_3OH)
 - Concentrated Hydrochloric Acid (HCl, 37%)
 - Anhydrous Hydrogen Chloride (HCl) in methanol (optional)^[2]
 - Sodium Acetate (CH_3COONa) (optional additive)^{[1][5]}
- Equipment:
 - Three-necked round-bottom flask
 - Reflux condenser
 - Heating mantle with a stirrer
 - Thermometer
 - Dropping funnel

- Vacuum filtration apparatus (Büchner funnel and flask)
- Beakers and Erlenmeyer flasks
- Drying oven or vacuum desiccator

Procedure

This protocol is adapted from a high-yield procedure described in the literature.^[2]

- Reaction Setup:
 - In a 250 mL three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a thermometer, add 60.1 g (1 mole) of urea and 55 g (1.10 moles) of 64% aqueous hydrazine hydrate solution.^[2]
- Reaction:
 - Heat the mixture to reflux, maintaining a temperature between 115-120°C, for approximately three hours.^[2] During this time, ammonia gas will evolve and should be vented safely into a fume hood.^[2]
- Work-up and Purification:
 - After the reaction is complete, cool the mixture.
 - Remove the excess hydrazine and water by vacuum stripping at approximately 70°C and 10 torr.^[2] This will leave a residue containing **semicarbazide** and by-products.
 - To the residue, add 200 mL of methanol and heat the mixture to boiling for 45 minutes to digest the product.^[2] This step dissolves the **semicarbazide** while the primary by-product, hydrazodicarbonamide, remains largely insoluble.^[2]
 - Filter the hot mixture to remove the insoluble hydrazodicarbonamide.^[2]
- Precipitation and Isolation:
 - Cool the filtrate to 10°C in an ice bath.

- Slowly add a solution of 37 g (1 mole) of anhydrous hydrogen chloride in 65 mL of methanol to the cooled filtrate while stirring.[2] Alternatively, 98 g of 37% aqueous hydrochloric acid can be used, though this may result in a lower yield.[2]
- The **semicarbazide** hydrochloride will precipitate as a white solid.
- Collect the precipitate by vacuum filtration using a Büchner funnel.
- Wash the collected solid with 50 mL of cold methanol.[2]
- Drying:
 - Dry the product in a vacuum oven or desiccator to a constant weight.

Data Presentation

Parameter	Value	Reference
Molar Ratio (Hydrazine:Urea)	~1.1:1	[2]
Reaction Temperature	115-120°C	[2]
Reaction Time	3 hours	[2]
Theoretical Yield	111.54 g	
Reported Actual Yield	~100 g	[2]
Percent Yield	~89.7%	[2]
Melting Point	175-177°C (decomposes)	[1]
Purity (by NaOH titration)	~97.6%	[2]

Safety Precautions

- Hydrazine is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
- Hydrochloric acid is corrosive. Handle with care and appropriate PPE.

- The reaction evolves ammonia gas, which is toxic and has a strong odor. Ensure adequate ventilation.

Diagrams

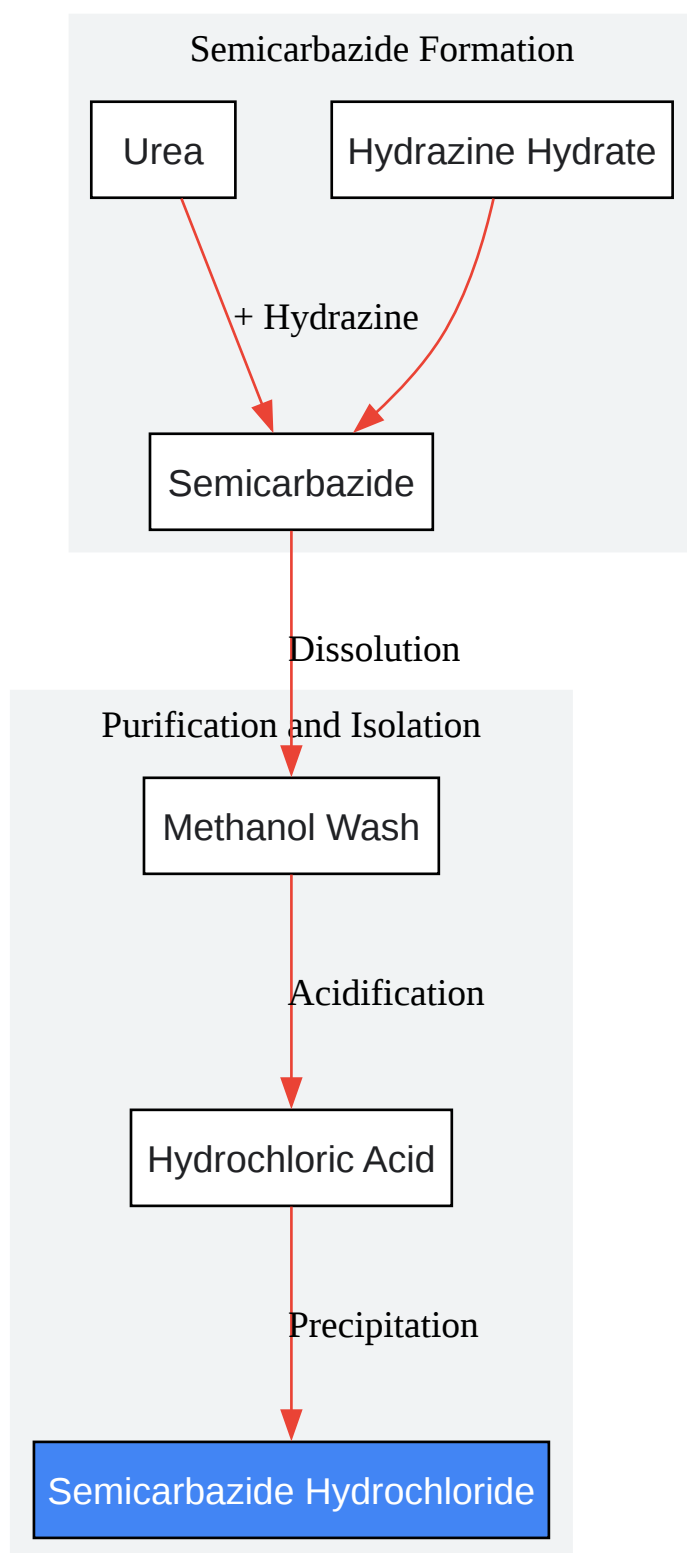
Experimental Workflow



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Caption: Experimental workflow for the synthesis of **semicarbazide** hydrochloride.

Logical Relationship of Reaction Steps



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Caption: Logical steps in the synthesis and purification of **semicarbazide** hydrochloride.

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